- Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM CosubstrateACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107,
Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)
892-48-8 structure
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Properties
Names and Identifiers
-
- Adenosine,5'-chloro-5'-deoxy-
- 5'-Chloro-5'-deoxyadenosine
- (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
- 5'-Deoxy-5'-chloroadenosine
- 5′-Chloro-5′-deoxyadenosine (ACI)
- 5′-Deoxy-5′-chloroadenosine
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
- 5'-CIDA
- 892-48-8
- 5'chloro-5'-deoxyadenosine
- PD070072
- F12250
- CHEMBL404658
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
- 5-Deoxy-5-chloroadenosine
- SCHEMBL2116089
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol
- CHEBI:47133
- DS-8004
- PDSP2_001052
- BRN 0624885
- ADENOSINE, 5'-CHLORO-5'-DEOXY-
- AKOS016023925
- CS-W000275
- Q27120769
- PDSP1_001068
- DTXSID10875948
- C19768
- 5CD
- IYSNPOMTKFZDHZ-KQYNXXCUSA-N
- MFCD00049038
- 5'-Chloroadenosine
- +Expand
-
- MFCD00049038
- IYSNPOMTKFZDHZ-KQYNXXCUSA-N
- 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
- O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N
Computed Properties
- 285.06300
- 3
- 8
- 2
- 285.0628670g/mol
- 19
- 338
- 0
- 4
- 0
- 0
- 0
- 1
- -0.3
- 119Ų
Experimental Properties
- -0.15230
- 119.31000
- 187 °C (exothermic decomp onset @144.5 C)(lit.)
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Security Information
- AU7357200
- 3
- H302-H315-H319-H335
- P261-P305+P351+P338
- Keep in dark place,Sealed in dry,2-8°C(BD103561)
- Warning
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Price
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 1 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
Reference
- S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylationAngewandte Chemie, 2019, 58(49), 17583-17588,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Reference
- Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1LTetrahedron Letters, 2018, 59(4), 415-417,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
Reference
- Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovOACS Chemical Biology, 2017, 12(2), 374-379,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C
Reference
- A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transferChemBioChem, 2017, 18(11), 992-995,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
Reference
- Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71European Journal of Medicinal Chemistry, 2016, 111, 84-94,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt
Reference
- Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native SubstrateAngewandte Chemie, 2016, 55(46), 14277-14280,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Acetonitrile , Pyridine ; 0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt
Reference
- Discovery of a Dual PRMT5-PRMT7 InhibitorACS Medicinal Chemistry Letters, 2015, 6(4), 408-412,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 1 h, rt
Reference
- Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxideJournal of Sulfur Chemistry, 2015, 36(2), 135-144,
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials
- Adenosine
- 9H-Purin-6-amine, 9-[(3aR,4R,6S,6aR)-6-(chloromethyl)tetrahydro-2-oxidofuro[3,4-d]-1,3,2-dioxathiol-4-yl]-
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:892-48-8)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:892-48-8)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:892-48-8)
XU NV SHI
15221998634
1986399151@qq.com
(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Related Literature
-
S. Thompson,M. Onega,S. Ashworth,I. N. Fleming,J. Passchier,D. O'Hagan Chem. Commun. 2015 51 13542
-
Masakazu Kogami,Mamoru Koketsu Org. Biomol. Chem. 2015 13 9405
-
Amy L. Lane,Bradley S. Moore Nat. Prod. Rep. 2011 28 411
-
Mark C. Walker,Michelle C. Y. Chang Chem. Soc. Rev. 2014 43 6527
-
C. Vranken,A. Fin,P. Tufar,J. Hofkens,M. D. Burkart,Y. Tor Org. Biomol. Chem. 2016 14 6189
-
Silja Mordhorst,Jennifer N. Andexer Nat. Prod. Rep. 2020 37 1316
-
W. L. Yeo,X. Chew,D. J. Smith,K. P. Chan,H. Sun,H. Zhao,Y. H. Lim,E. L. Ang Chem. Commun. 2017 53 2559
-
Phillip T. Lowe,Sergio Dall'Angelo,Ian N. Fleming,Monica Piras,Matteo Zanda,David O'Hagan Org. Biomol. Chem. 2019 17 1480
-
Edson Araújo,Anderson H. Lima,Jer?nimo Lameira Phys. Chem. Chem. Phys. 2017 19 21350
-
Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571
892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol) Related Products
- 58-61-7(Adenosine)
- 73-03-0(Cordycepin)
- 2140-79-6(2'-O-Methyladenosine)
- 5536-17-4(Vidarabine)
- 24356-66-9(Vidarabine)
- 3080-29-3((2S,3S,4R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol)
- 4754-39-6(Deoxyadenosine)
- 14365-44-7((2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol)
- 10300-22-8(Adenosine, 3'-O-methyl-(7CI,8CI,9CI))
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE
99.9%
200kg
discuss personally